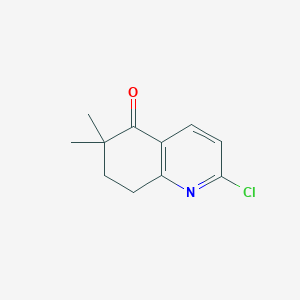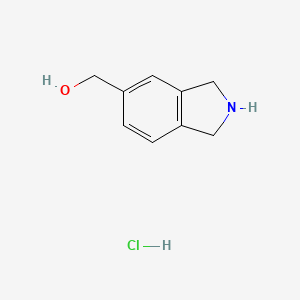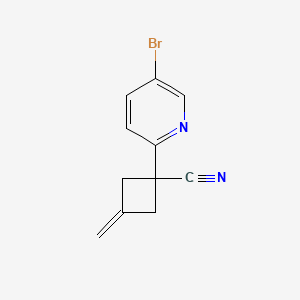
1-(5-Bromopyridin-2-yl)-3-methylidenecyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromopyridin-2-yl)-3-methylidenecyclobutane-1-carbonitrile is a chemical compound that belongs to the class of heterocyclic compounds It features a bromopyridine moiety attached to a cyclobutane ring with a nitrile group
准备方法
The synthesis of 1-(5-Bromopyridin-2-yl)-3-methylidenecyclobutane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another approach involves the metalation of a methylpyridine precursor followed by subsequent reactions to introduce the bromopyridine and nitrile groups .
化学反应分析
1-(5-Bromopyridin-2-yl)-3-methylidenecyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The presence of the nitrile group allows for cyclization reactions to form more complex heterocyclic structures.
科学研究应用
1-(5-Bromopyridin-2-yl)-3-methylidenecyclobutane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is utilized in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
作用机制
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-methylidenecyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, modulating their activity. The nitrile group may also participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s overall effect .
相似化合物的比较
1-(5-Bromopyridin-2-yl)-3-methylidenecyclobutane-1-carbonitrile can be compared with similar compounds such as:
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound features a piperidine ring instead of a cyclobutane ring, which may result in different biological activities.
5-Bromopyridine-3-acetonitrile: This compound has a simpler structure with an acetonitrile group, making it less complex but potentially useful in different applications.
N-(Pyridin-2-yl)amides: These compounds have an amide group instead of a nitrile group, which can alter their reactivity and applications.
属性
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-methylidenecyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-4-11(5-8,7-13)10-3-2-9(12)6-14-10/h2-3,6H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZCKTOTZOLBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)(C#N)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2H-Pyrido[4,3-b]-1,4-oxazine-6(5H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester, (4aR,8aS)-rel-](/img/structure/B8088938.png)
![tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B8088944.png)
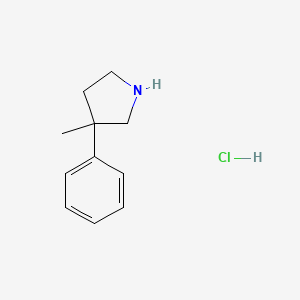

![6-Bromospiro[3.3]heptane-2-carboxylic acid](/img/structure/B8088971.png)
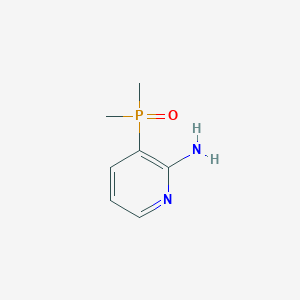

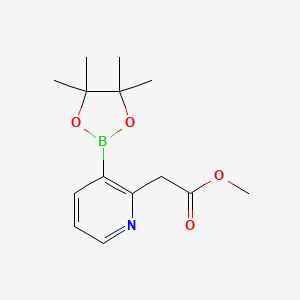
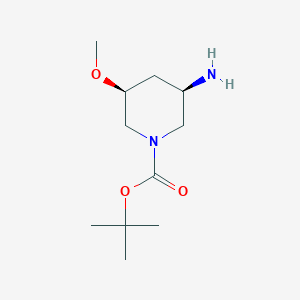
![rac-(1R,2S,6R,7R)-4,7-dibromotricyclo[5.2.1.0,2,6]deca-4,8-diene-3,10-dione](/img/structure/B8089004.png)
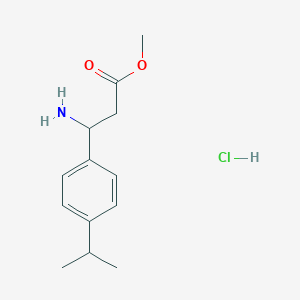
![1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B8089030.png)
